N-(4-Methyl-1,3-thiazol-2-YL)-2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide
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Overview
Description
N-(4-Methyl-1,3-thiazol-2-YL)-2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, an oxadiazole ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-1,3-thiazol-2-YL)-2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate thioamides with α-haloketones under acidic conditions.
Formation of the Oxadiazole Ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The thiazole and oxadiazole intermediates are then coupled with a phenoxyacetamide derivative using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-1,3-thiazol-2-YL)-2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Amino or thiol-substituted phenoxyacetamides.
Scientific Research Applications
N-(4-Methyl-1,3-thiazol-2-YL)-2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including antimicrobial, antifungal, and anticancer properties.
Materials Science: Use as a building block for the synthesis of novel polymers or materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-Methyl-1,3-thiazol-2-YL)-2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole and oxadiazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-1,3-thiazol-2-YL)cyclopropanecarboxamide
- N-(4-Methyl-1,3-thiazol-2-YL)benzamide
- N-(4-Methyl-1,3-thiazol-2-YL)-3-phenylacrylamide
Uniqueness
N-(4-Methyl-1,3-thiazol-2-YL)-2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide is unique due to the presence of both thiazole and oxadiazole rings, which confer distinct chemical and biological properties. The combination of these heterocycles with a phenoxyacetamide moiety enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10(2)15-20-16(24-21-15)12-6-4-5-7-13(12)23-8-14(22)19-17-18-11(3)9-25-17/h4-7,9-10H,8H2,1-3H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMILKUYYUXIRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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